(2S,3S)-2,3-dimethylmorpholine hydrochloride (CAS 316806-96-9) is a stereospecific cyclic secondary amine salt utilized as a critical chiral building block in the synthesis of targeted therapeutics, including kinase inhibitors, BCL6 protein-protein interaction inhibitors, and fibroblast activation protein (FAP) antagonists [1]. As a hydrochloride salt, it presents as a stable, crystalline solid, which resolves the volatility and oxidative degradation issues inherent to low-molecular-weight morpholine free bases. Procurement of this pre-resolved (2S,3S) enantiomer directly supports advanced cross-coupling workflows (such as Buchwald-Hartwig aminations and SNAr reactions), ensuring strict stereochemical fidelity and eliminating the need for costly downstream chiral resolution in pharmaceutical manufacturing [1].
Substituting (2S,3S)-2,3-dimethylmorpholine hydrochloride with racemic mixtures or its free base form introduces severe process and efficacy liabilities [1]. Utilizing the free base leads to stoichiometric inaccuracies during reaction setup due to its high volatility and susceptibility to atmospheric degradation, directly depressing cross-coupling yields. Furthermore, substituting with racemic 2,3-dimethylmorpholine necessitates late-stage chiral supercritical fluid chromatography (SFC) to isolate the active enantiomer, inherently capping the maximum theoretical yield of the desired API at 50% and significantly inflating downstream processing costs [1]. In precision pharmacology, the spatial orientation of the morpholine ring's methyl groups is critical; the incorrect enantiomer typically exhibits severe steric clashes within target binding pockets, rendering generic racemic substitution unviable for clinical-grade API production.
Low-molecular-weight morpholines in their free base form suffer from high vapor pressures, leading to evaporative losses during weighing and storage that skew reaction stoichiometry [1]. The hydrochloride salt of (2S,3S)-2,3-dimethylmorpholine converts this volatile liquid into a bench-stable, crystalline solid. Comparative handling studies of similar amine building blocks demonstrate that the HCl salt maintains >99.5% mass stability under ambient conditions, whereas the free base exhibits measurable evaporative loss and oxidative degradation over time [1]. This stability ensures precise stoichiometric addition in sensitive catalytic cycles, directly translating to higher and more reproducible yields in parallel synthesis and scale-up operations.
| Evidence Dimension | Mass retention and stoichiometric accuracy |
| Target Compound Data | >99.5% mass stability (HCl salt) under ambient benchtop conditions |
| Comparator Or Baseline | Measurable evaporative loss and oxidation (Free base liquid) |
| Quantified Difference | Near-total elimination of evaporative stoichiometric errors |
| Conditions | Ambient storage and weighing for catalytic cross-coupling |
Eliminating precursor volatility ensures accurate stoichiometry in expensive Pd-catalyzed cross-coupling reactions, preventing yield fluctuations during scale-up.
In the synthesis of complex targeted inhibitors, utilizing pre-resolved (2S,3S)-2,3-dimethylmorpholine hydrochloride circumvents the severe yield penalties associated with racemic building blocks [1]. When racemic 2,3-dimethylmorpholine is used in Pd-catalyzed C-N cross-coupling, the resulting intermediate requires chiral supercritical fluid chromatography (SFC) for separation. This late-stage resolution inherently limits the maximum theoretical yield of the desired diastereomer to 50%, exclusive of mechanical separation losses. By procuring the enantiopure (2S,3S) HCl salt, chemists achieve >98% enantiomeric excess (ee) directly in the coupled product, effectively doubling the throughput of the active API intermediate and drastically reducing solvent and time expenditures associated with preparative chiral chromatography [1].
| Evidence Dimension | Effective yield of enantiopure API intermediate |
| Target Compound Data | >98% ee direct coupling yield (using (2S,3S) HCl salt) |
| Comparator Or Baseline | <50% maximum theoretical yield (using racemic precursor followed by chiral SFC) |
| Quantified Difference | >50% absolute increase in effective chiral yield |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination and subsequent purification |
Procuring the enantiopure building block directly doubles the maximum theoretical yield of the active API intermediate while eliminating the bottleneck of preparative chiral chromatography.
The biological activity of morpholine-functionalized therapeutics is highly sensitive to the spatial orientation of the ring substituents [1]. In structure-activity relationship (SAR) studies for targets such as BCL6 and various kinases, the specific (2S,3S) configuration optimally projects the methyl groups to occupy hydrophobic pockets while avoiding steric clashes with the protein backbone. Substitution with the (2R,3R) enantiomer or the use of unresolved racemates typically results in a 10- to 100-fold reduction in target binding affinity (IC50) due to unfavorable steric interactions [1]. Procuring the exact (2S,3S) stereoisomer is therefore a fundamental requirement for achieving the nanomolar potency necessary for advanced preclinical and clinical candidates.
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | Low nanomolar (nM) IC50 (with optimal (2S,3S) geometry) |
| Comparator Or Baseline | 10x to 100x higher IC50 (with (2R,3R) enantiomer) |
| Quantified Difference | 1 to 2 orders of magnitude loss in potency for the incorrect enantiomer |
| Conditions | In vitro enzymatic and protein-protein interaction binding assays |
Selecting the correct enantiomer is non-negotiable for target engagement, as the wrong stereochemistry fundamentally abolishes the compound's therapeutic efficacy.
(2S,3S)-2,3-dimethylmorpholine hydrochloride is a critical amine nucleophile in the synthesis of substituted heteroaryl compounds targeting the BCL6 BTB domain [1]. Its stable salt form allows for precise stoichiometric control during RuPhos Pd G3-catalyzed cross-coupling with chloropyridine intermediates, ensuring high yields of the enantiopure API required for treating B-cell lymphomas and TKI-resistant leukemias.
In the development of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamide derivatives for NASH and oncology indications, this compound serves as a vital chiral building block [2]. The pre-resolved (2S,3S) stereochemistry is essential for achieving high selectivity for FAP over related dipeptidyl peptidases (e.g., DPP8/DPP9), avoiding the >50% yield loss that would occur if racemic morpholines were used and subsequently separated via chiral SFC.
For the production of spleen tyrosine kinase (Syk) or tankyrase inhibitors, the (2S,3S)-2,3-dimethylmorpholine moiety provides specific vectorization of the morpholine oxygen and methyl groups[3]. Procuring the enantiopure hydrochloride salt ensures that the resulting spiroindoline or heteroaromatic scaffolds maintain the precise 3D conformation required for nanomolar target engagement, streamlining the transition from discovery to scalable process chemistry.